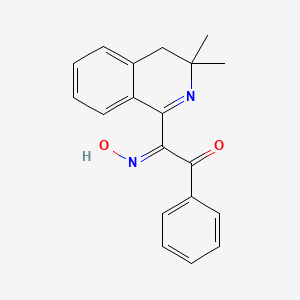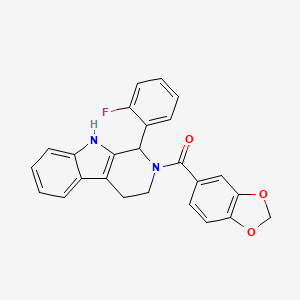![molecular formula C16H22N2O4S B6002305 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6002305.png)
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine, also known as PSC 833, is a synthetic compound that belongs to the family of cyclosporine analogs. It has been extensively studied for its potential use as a multidrug resistance (MDR) modulator in cancer chemotherapy.
Mechanism of Action
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 inhibits the activity of P-glycoprotein by binding to a specific site on the protein. This binding prevents P-glycoprotein from pumping chemotherapy drugs out of cancer cells, thereby increasing the concentration of drugs inside the cells. This, in turn, enhances the effectiveness of chemotherapy drugs and overcomes MDR.
Biochemical and Physiological Effects:
This compound 833 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and improve the survival of cancer patients. Additionally, this compound 833 has been shown to have minimal toxicity and side effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 in lab experiments is its ability to reverse MDR in cancer cells, which allows for the testing of chemotherapy drugs that would otherwise be ineffective. Additionally, this compound 833 has been shown to have minimal toxicity and side effects, making it a safe and effective research tool. However, one limitation of using this compound 833 is its cost, which may make it difficult for some researchers to acquire.
Future Directions
There are several future directions for research on 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833. One area of interest is the development of more potent and selective P-glycoprotein inhibitors. Additionally, research is needed to determine the optimal dose and schedule of this compound 833 in combination with chemotherapy drugs. Finally, research is needed to determine the effectiveness of this compound 833 in combination with other MDR modulators, such as verapamil and cyclosporine A.
Conclusion:
In conclusion, this compound 833 is a synthetic compound that has been extensively studied for its potential use as an MDR modulator in cancer chemotherapy. It has been shown to reverse MDR in cancer cells by inhibiting the activity of P-glycoprotein. This compound 833 has several advantages as a research tool, including its ability to enhance the effectiveness of chemotherapy drugs and its minimal toxicity and side effects. However, future research is needed to optimize its use and develop more potent and selective P-glycoprotein inhibitors.
Synthesis Methods
The synthesis of 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 involves several steps. The starting material is 4-morpholineethanol, which is reacted with p-toluenesulfonyl chloride to yield 4-morpholineethanesulfonyl chloride. The resulting compound is then reacted with 4-(1-pyrrolidinylcarbonyl)benzylamine to produce this compound 833.
Scientific Research Applications
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 has been extensively studied for its potential use as an MDR modulator in cancer chemotherapy. MDR is a major obstacle to successful cancer treatment, as it allows cancer cells to become resistant to chemotherapy drugs. This compound 833 has been shown to reverse MDR in cancer cells by inhibiting the activity of P-glycoprotein, a protein that pumps chemotherapy drugs out of cancer cells.
Properties
IUPAC Name |
[4-(morpholin-4-ylsulfonylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-7-1-2-8-17)15-5-3-14(4-6-15)13-23(20,21)18-9-11-22-12-10-18/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHXVFRTJXULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-iodophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6002237.png)

![2-[1-(1-isopropyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6002264.png)

![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B6002282.png)
![7-(3-methylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6002296.png)
![methyl 2-[({2-[4-(dimethylamino)benzoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002302.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B6002313.png)
![9-[3-(4-bromophenyl)-4H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6002316.png)
![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-quinazolinol](/img/structure/B6002324.png)
![1-(2-methylphenyl)-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6002332.png)
![3,4-bis[(4-chlorobenzoyl)amino]benzoic acid](/img/structure/B6002333.png)
![ethyl 3-benzyl-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6002342.png)
![5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6002347.png)
